N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
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Overview
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a complex organic compound belonging to the quinoline derivatives family Quinolines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Biltz synthesis, which involves the reaction of aniline derivatives with β-ketoesters under acidic conditions. The benzyl group is then introduced through a Friedel-Crafts alkylation, followed by the formation of the amide bond using propanoic acid or its derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is also being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, which are important in dye synthesis.
Reduction: Dihydroquinoline derivatives, which have potential pharmaceutical applications.
Substitution: Halogenated quinolines and hydroxylated quinolines, which are used in various chemical industries.
Scientific Research Applications
Chemistry: In chemistry, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use in developing new therapeutic agents.
Medicine: Due to its biological activity, this compound is being studied for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of applications.
Indole: Another heterocyclic compound with similar biological activities.
Isoquinoline: A structural isomer of quinoline, often used in pharmaceuticals.
Uniqueness: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide stands out due to its specific structural features, such as the benzyl group and the propanamide moiety. These features contribute to its unique reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-18(22)20-16-9-10-17-15(12-16)8-11-19(23)21(17)13-14-6-4-3-5-7-14/h3-7,9-10,12H,2,8,11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOFBCMONOGXMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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